molecular formula C12H19NO2 B1469027 [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine CAS No. 1247807-01-7

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine

Cat. No.: B1469027
CAS No.: 1247807-01-7
M. Wt: 209.28 g/mol
InChI Key: KQYSJHFLFARYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a methoxypropoxy group attached to a methylphenyl ring, along with a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine typically involves the reaction of 4-methylphenylmethanamine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through standard extraction and distillation techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxypropoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-(3-methoxypropoxy)-4-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSJHFLFARYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Reactant of Route 3
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Reactant of Route 4
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Reactant of Route 6
[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.